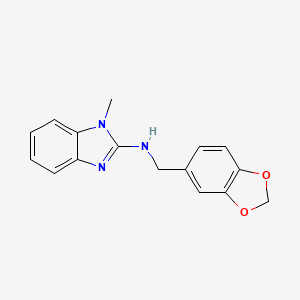

![molecular formula C15H21N3O3S B5684209 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as TAK-875, is a novel medication that has been developed to treat type 2 diabetes mellitus. It is an orally active, selective, and potent agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta-cells and plays a crucial role in insulin secretion. TAK-875 has shown promising results in preclinical and clinical studies, and it is expected to be a valuable addition to the current armamentarium of antidiabetic drugs.

Mechanism of Action

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its antidiabetic effects by binding to and activating GPR40, a G-protein-coupled receptor that is predominantly expressed in pancreatic beta-cells. GPR40 activation leads to the release of intracellular calcium ions, which in turn triggers insulin secretion from beta-cells. 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has a high affinity and selectivity for GPR40, which allows it to stimulate insulin secretion without affecting other pancreatic cell types or causing hypoglycemia.

Biochemical and Physiological Effects

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several biochemical and physiological effects that contribute to its antidiabetic action. In addition to stimulating insulin secretion, 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid also enhances glucose-dependent insulin secretion, which means that it only activates insulin secretion in the presence of elevated glucose levels. This property reduces the risk of hypoglycemia, which is a common side effect of many antidiabetic drugs. 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid also improves beta-cell function and survival, reduces inflammation and oxidative stress, and enhances glucose uptake and utilization in peripheral tissues.

Advantages and Limitations for Lab Experiments

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages for laboratory experiments that make it a valuable tool for studying the physiology and pathophysiology of diabetes. It has a high potency and selectivity for GPR40, which allows for precise modulation of insulin secretion and glucose metabolism. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance, which allows for sustained and predictable drug exposure. However, 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid also has some limitations, such as its relatively high cost, limited availability, and potential off-target effects on other G-protein-coupled receptors.

Future Directions

There are several future directions for research on 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid that could further advance our understanding of its pharmacology and therapeutic potential. One direction is to investigate the long-term safety and efficacy of 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid in larger and more diverse patient populations, including those with comorbidities such as cardiovascular disease and renal impairment. Another direction is to explore the potential of 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid as a combination therapy with other antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Additionally, research could focus on identifying biomarkers that predict response to 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid and on elucidating the molecular mechanisms underlying its effects on beta-cell function and survival.

Synthesis Methods

The synthesis of 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves a multistep process that starts with the reaction of 4-methylthiazole-5-carbaldehyde with 1,2-diaminocyclohexane to form a spirocyclic intermediate. The intermediate is then subjected to acetylation, followed by a series of functional group transformations, including oxidation, reduction, and carboxylation, to yield the final product. The overall yield of the synthesis is around 10%, and the purity of the product is typically above 99%.

Scientific Research Applications

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has been extensively studied in vitro and in vivo to investigate its pharmacological properties and therapeutic potential. In vitro studies have shown that 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid activates GPR40 with high potency and selectivity, leading to increased insulin secretion from pancreatic beta-cells. In vivo studies in animal models of diabetes have demonstrated that 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid improves glucose tolerance and lowers blood glucose levels without causing hypoglycemia or weight gain. Clinical trials in humans have confirmed the efficacy and safety of 2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid in improving glycemic control in patients with type 2 diabetes.

properties

IUPAC Name |

2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11(19)18-9-15(6-13(18)14(20)21)2-4-17(5-3-15)7-12-8-22-10-16-12/h8,10,13H,2-7,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINDXTVOBZSJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2(CCN(CC2)CC3=CSC=N3)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)

![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)

![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)

![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)

![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)

![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)

![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)